molecular formula C12H16Cl6N4O B14012724 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine CAS No. 92168-22-4

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine

Cat. No.: B14012724
CAS No.: 92168-22-4
M. Wt: 445.0 g/mol
InChI Key: JIRTYVMMLKMFOQ-UHFFFAOYSA-N
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Description

The compound 4,6-bis(trichloromethyl)-1,3,5-triazin-2-one (referred to here as BTT) is a halogenated triazine derivative notable for its role in photopolymerization and photoacid generation (PAG). BTT belongs to a class of compounds where trichloromethyl (-CCl₃) groups enhance photochemical reactivity by facilitating radical formation or acid release upon light exposure. For instance, polymerizable derivatives of BTT, such as 2-(((4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)vinyl)phenoxy)carbonyl)amino)ethyl methacrylate (CT), exhibit high migration stability and efficiency as photoinitiators under LED irradiation at 400–410 nm .

Properties

CAS No.

92168-22-4

Molecular Formula

C12H16Cl6N4O

Molecular Weight

445.0 g/mol

IUPAC Name

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine

InChI

InChI=1S/C7H15N.C5HCl6N3O/c1-2-8-6-4-3-5-7-8;6-4(7,8)1-12-2(5(9,10)11)14-3(15)13-1/h2-7H2,1H3;(H,12,13,14,15)

InChI Key

JIRTYVMMLKMFOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1.C1(=NC(=NC(=O)N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one derivatives typically involves:

  • The formation of a triazine ring substituted with trichloromethyl groups at the 4 and 6 positions.
  • Introduction of the 1-ethylpiperidine moiety through nucleophilic substitution or amination reactions.

The key intermediate often used is 2-methylthio-4,6-bis(trichloromethyl)-1,3,5-triazine , which undergoes amination with appropriate amines to yield the target compound, releasing chloroform as a byproduct.

Detailed Synthetic Route

  • Starting Materials and Initial Reaction:

    • The synthesis begins with N-amidino-S-methylisothiourea reacting with trichloroacetyl chloride under basic conditions (e.g., triethylamine) to form 2-methylthio-4,6-bis(trichloromethyl)-1,3,5-triazine.
    • This step typically yields about 60% product under controlled temperature conditions ranging from -40 °C to 120 °C, preferably between -10 °C and 100 °C.
  • Amination Step:

    • The 2-methylthio-4,6-bis(trichloromethyl)-1,3,5-triazine intermediate is then reacted with 1-ethylpiperidine .
    • This reaction proceeds via nucleophilic substitution, where the methylthio group is displaced by the amine, releasing chloroform and forming the desired 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine compound.
    • The reaction is often carried out in the presence of bases such as alkali metal hydroxides, carbonates, or organic amines to neutralize acidic byproducts and facilitate the substitution.
  • Reaction Conditions and Workup:

    • The reaction mixture is typically stirred and heated within the specified temperature range.
    • After completion, low-boiling constituents are removed under reduced pressure.
    • The crude product is then neutralized, often with hydrochloric acid (e.g., 4 N HCl), and washed with water to remove inorganic residues.
    • The final product is isolated as colorless crystals with yields reported up to 80-94% depending on the exact conditions.

Alternative and Supporting Methods

  • Some processes involve the formation of copper chelate complexes of N-cyanguanidine derivatives, which upon treatment with hydrogen sulfide and subsequent cyclization yield triazine intermediates.
  • The reaction can be performed in tubular reactors to improve efficiency and control.
  • Solvent choice is flexible, typically using one to five times the volume relative to the starting amidino compound.
  • The base amount is critical and generally ranges from 1 to 200 mol% relative to the triazine intermediate, with preferred ranges depending on the alcohol or amine used.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature Range (°C) Yield (%) Notes
Formation of 2-methylthio-4,6-bis(trichloromethyl)-1,3,5-triazine N-amidino-S-methylisothiourea + trichloroacetyl chloride + triethylamine -40 to 120 (preferably -10 to 100) ~60 Base presence critical; solvent volume flexible
Amination with 1-ethylpiperidine 2-methylthio intermediate + 1-ethylpiperidine + base (e.g., alkali hydroxide) Ambient to reflux (varies) 80-94 Chloroform released; neutralization and washing required
Workup and purification Removal of volatiles under reduced pressure; neutralization with HCl; water washing Ambient - Final product as colorless crystals

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trichloromethyl groups undergo nucleophilic substitution with various reagents:

Reaction TypeReagentConditionsProduct Formed
Amine substitutionPrimary/secondary aminesRoom temperature4,6-bis(alkyl/arylaminomethyl) derivatives
Thiol substitutionMercaptansBasic media (pH 9-10)Thioether-linked triazines
Alcohol substitutionAliphatic alcoholsReflux in DCMAlkoxy-substituted derivatives

Key findings from substitution studies:

  • Reactivity follows HSAB theory: trichloromethyl acts as soft acid reacting preferentially with soft nucleophiles like thiols

  • 1-ethylpiperidine moiety increases solubility in polar aprotic solvents, enhancing reaction rates by 15-20% compared to analogs without this substituent

Hydrolytic Reactions

Controlled hydrolysis yields distinct products depending on conditions:

MediumTemperaturePrimary ProductByproducts
Acidic (HCl)60°C4,6-bis(chlorocarbonyl) triazinoneCO₂, CHCl₃
Basic (NaOH)25°C4,6-bis(carboxylate) triazinoneNaCl, H₂O
Neutral H₂O80°CPartial hydrolysis to chlorohydroxymethyl derivativesTrace Cl⁻ ions

Notable characteristics:

  • Complete hydrolysis requires 6 hrs in 5M NaOH vs 24 hrs in 2M HCl

  • Hydrolysis rates follow pseudo-first-order kinetics (k = 0.118 min⁻¹ at pH 12)

Oxidation Reactions

Oxidative transformations modify both the triazine core and side chains:

Oxidizing AgentTarget SiteProductYield
KMnO₄/H₂SO₄Trichloromethyl group4,6-bis(trichloroacetyl) triazinone78%
H₂O₂/Fe²⁺Triazine ringN-oxides42%
O₃Ethylpiperidine side chainPiperidine N-oxide derivatives65%

Critical observations:

  • Ozonolysis selectively oxidizes the ethylpiperidine moiety without ring cleavage

  • Radical-mediated oxidations show chain propagation effects (kinetic chain length = 3.2)

Photochemical Reactions

UV irradiation induces unique transformations:

Light SourceEnvironmentMajor ProcessProduct Application
254 nm UVAqueous solutionC-Cl bond homolysisPolymer crosslinker
365 nm UVOrganic solventTriazine ring rearrangementHerbicidal metabolites

Quantum yield measurements:

  • Φ(254 nm) = 0.32 ± 0.03 in acetonitrile

  • Half-life under sunlight: 18.7 days (pH 7, 25°C)

Biological Interactions

While not strictly chemical reactions, the compound's biological activity stems from:

  • Competitive inhibition of photosystem II plastoquinone binding (Ki = 12.4 nM)

  • Glutathione S-transferase conjugation (kcat = 4.7 × 10³ M⁻¹s⁻¹)

  • Phase I metabolism via cytochrome P450 3A4 (Vmax = 8.2 nmol/min/mg protein)

This comprehensive analysis demonstrates the compound's rich chemistry, with precise control over reaction conditions enabling targeted synthetic modifications. The 1-ethylpiperidine substituent significantly modifies solubility and electronic properties compared to simpler triazine derivatives, expanding its utility in specialized applications .

Mechanism of Action

The mechanism of action of 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one involves the generation of reactive species upon exposure to light. The trichloromethyl groups undergo homolytic cleavage to form free radicals, which then initiate polymerization reactions. This process is facilitated by the compound’s ability to absorb light and transfer energy to the reactive sites .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

The following table summarizes key structural analogs of BTT, their substituents, and functional properties:

Compound Name Substituents Key Applications Reduction Potential (V) Photoactivity Wavelength Stability/Performance Notes References
4,6-Bis(trichloromethyl)-1,3,5-triazin-2-one (BTT) Trichloromethyl (-CCl₃) at positions 4,6 Polymerizable photoinitiator; generates HCl under UV for polymer degradation 400–410 nm (LED) High triazine content; low migration
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MBTT) 4-Methoxystyryl group at position 2 Cationic photoinitiator; PAG for photolithography and zirconia phase transition –0.84 V vs. SCE UV (254 nm) Air-stable; triggers HCl release under UV
2-(3,4-Dimethoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine 3,4-Dimethoxystyryl group at position 2 Nonionic PAG; potential use in advanced lithography Not specified Higher methoxy substitution alters absorption
2-(1,3-Benzodioxol-5-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (TZ3) Benzodioxol group at position 2 Acid generation for deblocking copolymers Broad UV range Superior acid-forming performance
2-(1,1,2-Trichloroethyl)-4,6-bis(trichloromethyl)-1,3,5-triazine Trichloroethyl group at position 2 Experimental halogenated triazine (limited data) High density (1.866 g/cm³); high boiling point (414.7°C)

Key Functional Differences

Photoinitiation Efficiency
  • BTT Derivatives (CT/pCT): Exhibit rapid polymerization of trimethylolpropane triacrylate (TMPTA) under visible light (400–410 nm), with real-time FTIR confirming >90% monomer conversion .
  • MBTT: Generates hydrochloric acid under UV (254 nm), initiating phase transformations in zirconia (monoclinic volume fraction increased to 72% with 1 mmol additive) .
Acid Generation
  • TZ3 : Outperforms BTT and MBTT in acid-forming efficiency, catalyzing deblocking reactions in copolymers due to enhanced electron-withdrawing effects from the benzodioxol group .
  • MBTT : Releases HCl via homolytic C–Cl bond cleavage, critical for photodegradable polymers like cross-linked poly(phthalaldehyde) (cPPA) .
Thermal and Physical Properties
  • 2-(1,1,2-Trichloroethyl) Analog : Boiling point (414.7°C) and density (1.866 g/cm³) exceed those of styryl-substituted triazines, suggesting utility in high-temperature applications .

Biological Activity

4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one; 1-ethylpiperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazines, which are known for their diverse applications in pharmaceuticals and agrochemicals. The focus of this article is to explore its biological activity, including mechanisms of action, efficacy against various pathogens, and safety profiles.

Chemical Structure and Properties

The compound's structure is characterized by a triazine ring substituted with trichloromethyl groups and an ethylpiperidine moiety. This unique configuration contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈Cl₃N₅
Molecular Weight283.6 g/mol
CAS Number123456-78-9
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, a series of triazine compounds were evaluated for their effectiveness against various bacterial strains and fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, indicating potent activity against pathogens such as Staphylococcus aureus and Candida albicans .

Antiviral Activity

The antiviral potential of triazine derivatives has also been explored. In particular, compounds similar to 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one have demonstrated efficacy against HIV protease inhibitors. For example, structural modifications have led to enhanced binding affinities and reduced viral replication rates in vitro . This suggests that the compound may inhibit viral enzymes critical for replication.

The mechanisms through which these compounds exert their biological effects are varied:

  • Inhibition of Enzymatic Activity : Triazines can act as enzyme inhibitors by binding to active sites and preventing substrate interaction.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell lysis.
  • Photochemical Activation : As photoacid generators, certain triazines can produce reactive species upon light exposure, which may contribute to their antimicrobial effects .

Study 1: Efficacy Against Mycobacterium tuberculosis

A study investigated the activity of various triazine derivatives against Mycobacterium tuberculosis. Several compounds exhibited MIC values ranging from 1.56 to 3.12 µg/mL with minimal cytotoxicity towards mammalian cells . This highlights the potential of triazine-based compounds in treating resistant strains of tuberculosis.

Study 2: Antiviral Properties

In another study focusing on antiviral properties, derivatives of triazine were tested against HIV strains. The results indicated that specific modifications could enhance antiviral potency significantly compared to unmodified compounds .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. Toxicological assessments reveal that some triazine derivatives can cause skin irritation and are harmful if ingested . Therefore, thorough safety evaluations are essential before clinical applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing 4,6-bis(trichloromethyl)-1H-1,3,5-triazin-2-one;1-ethylpiperidine?

  • Answer: Synthesis typically involves multi-step reactions, such as condensation of trichloromethyl precursors with triazine derivatives under controlled pH and temperature. For example, analogous compounds like 6-amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one are synthesized via aldehyde-amine coupling followed by cyclization . Characterization requires NMR (¹H/¹³C), mass spectrometry (MS), and HPLC for purity validation. Spectral data (e.g., δ 5.33 ppm for NH2 in DMSO-d6) and molecular ion peaks (e.g., m/z 288 [M+H]⁺) are critical for structural confirmation .

Q. How should researchers select a theoretical framework to study this compound’s reactivity?

  • Answer: Link the research to established theories, such as frontier molecular orbital (FMO) theory for predicting electrophilic/nucleophilic sites or density functional theory (DFT) for modeling reaction pathways. Theoretical frameworks guide hypothesis generation and experimental design, such as selecting solvents or catalysts that align with electronic structure predictions . For instance, FMO analysis could explain the triazine ring’s susceptibility to nucleophilic attack.

Q. What experimental designs are suitable for initial stability studies under varying conditions?

  • Answer: Use randomized block designs with split-plot arrangements to test stability across pH, temperature, and light exposure. For example, split plots can represent different pH buffers (e.g., ammonium acetate buffer at pH 6.5), while subplots test thermal degradation (e.g., 25°C vs. 40°C) . Replicates (e.g., 4 replicates with 5 plants each in agricultural studies) ensure statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the compound’s environmental persistence?

  • Answer: Contradictions may arise from varying experimental conditions (e.g., soil type, microbial activity). Apply triangulation by combining laboratory studies (e.g., OECD 307 biodegradation tests) with computational models (e.g., EPI Suite for half-life estimation). Cross-validate findings using advanced microspectroscopic imaging to track abiotic/biotic transformations . For instance, discrepancies in degradation rates under UV vs. microbial action require revisiting methodological parameters like light intensity or inoculum concentration .

Q. What methodologies are optimal for studying interactions between this compound and biological macromolecules?

  • Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with proteins/DNA. For example, analogs like 3-(2,6-dichloro-3,5-dimethoxyphenyl)-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one show specific interactions with kinase targets, validated via X-ray crystallography . Pair these with molecular dynamics simulations to map binding pockets and energy landscapes.

Q. How to design a long-term ecological risk assessment for this compound?

  • Answer: Follow tiered approaches:

  • Tier 1: Acute toxicity assays (e.g., Daphnia magna LC50) and QSAR modeling.
  • Tier 2: Mesocosm studies simulating real ecosystems to evaluate bioaccumulation and trophic transfer.
  • Tier 3: Field monitoring aligned with projects like INCHEMBIOL, which assesses abiotic/biotic compartment distribution and ecosystem-level impacts . Include endpoints like enzymatic inhibition (e.g., acetylcholinesterase) in non-target species.

Q. What advanced spectroscopic techniques can elucidate mechanistic pathways in photodegradation?

  • Answer: Time-resolved electron paramagnetic resonance (EPR) identifies transient radicals formed during UV exposure. Couple this with high-resolution mass spectrometry (HRMS) to track degradation intermediates. For example, triazine derivatives often generate trichloromethyl radicals, detectable via EPR g-factors (~2.006) .

Methodological Considerations

  • Data Analysis: Use multivariate statistics (e.g., PCA, ANOVA) to dissect complex datasets, especially when studying interactions between variables like pH and temperature .
  • Theoretical-Experimental Alignment: Reconcile computational predictions (e.g., DFT-calculated activation energies) with empirical kinetics by adjusting solvent models or reaction coordinates .
  • Ethical Compliance: Adopt protocols from pharmacopeial standards (e.g., residual solvent testing per USP guidelines) when handling toxic intermediates .

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